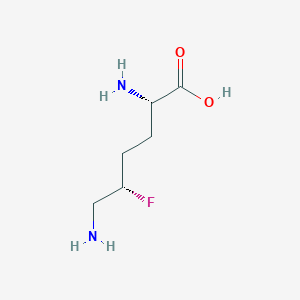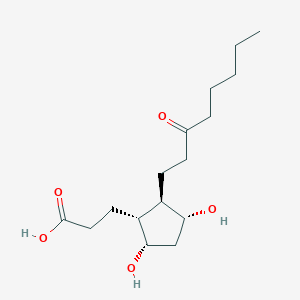![molecular formula C21H21NO B157828 Methanol, [p-(dimethylamino)phenyl]diphenyl- CAS No. 1719-05-7](/img/structure/B157828.png)
Methanol, [p-(dimethylamino)phenyl]diphenyl-
Übersicht
Beschreibung
Methanol, [p-(dimethylamino)phenyl]diphenyl-, also known as 4-(dimethylamino)benzhydrol, is an organic compound with the molecular formula C21H21NO. This compound is characterized by the presence of a benzhydrol moiety substituted with a dimethylamino group at the para position. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, [p-(dimethylamino)phenyl]diphenyl- can be achieved through several synthetic routes. One common method involves the reduction of 4-(dimethylamino)benzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of Methanol, [p-(dimethylamino)phenyl]diphenyl- may involve the use of catalytic hydrogenation of 4-(dimethylamino)benzophenone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanol, [p-(dimethylamino)phenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(dimethylamino)benzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ethanol or THF.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(dimethylamino)benzophenone.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methanol, [p-(dimethylamino)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of Methanol, [p-(dimethylamino)phenyl]diphenyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the benzhydrol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Methanol, [p-(dimethylamino)phenyl]diphenyl- can be compared with other similar compounds such as:
4-(dimethylamino)benzophenone: This compound is a precursor in the synthesis of Methanol, [p-(dimethylamino)phenyl]diphenyl- and shares similar chemical properties.
4-(dimethylamino)benzoic acid: This compound has a similar dimethylamino group but differs in its carboxylic acid functionality, leading to different chemical reactivity and applications.
4-(dimethylamino)benzaldehyde: This compound contains an aldehyde group instead of the benzhydrol moiety, resulting in distinct chemical behavior and uses.
The uniqueness of Methanol, [p-(dimethylamino)phenyl]diphenyl- lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1719-05-7 |
|---|---|
Molekularformel |
C21H21NO |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-15-13-19(14-16-20)21(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,23H,1-2H3 |
InChI-Schlüssel |
RINGMELOOTUDIA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
melting_point |
greater than 572 °F (NTP, 1992) |
| 1719-05-7 | |
Physikalische Beschreibung |
D&c orange 5 zirconium lake is an orange powder. (NTP, 1992) |
Löslichkeit |
less than 1 mg/mL at 68° F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)









